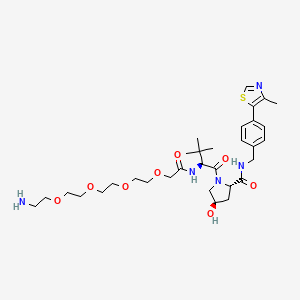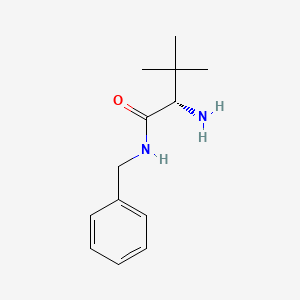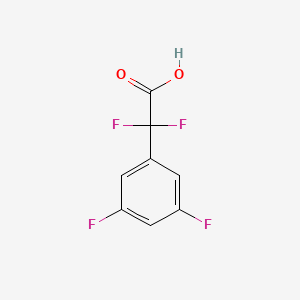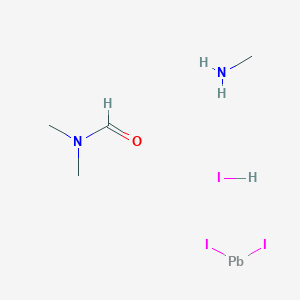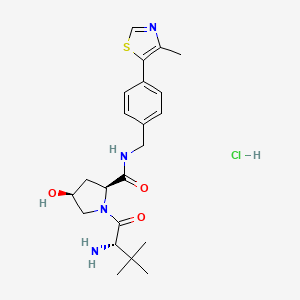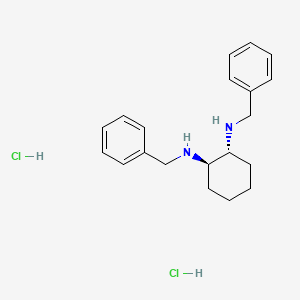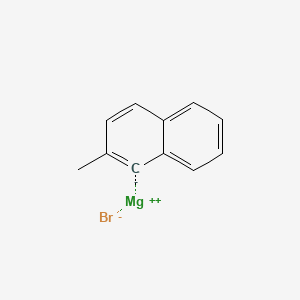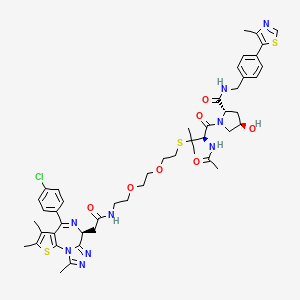
AT6
Vue d'ensemble
Description
AT6 est un composé chimera ciblant la protéolyse (PROTAC) connu pour sa haute sélectivité dans la dégradation de la protéine 4 contenant le domaine bromodomaine (BRD4). Il s'agit d'un analogue du PROTAC AT1, qui relie les ligands pour la protéine de von Hippel-Lindau et la BRD4, ce qui en fait un dégradeur de domaine bromodomaine hautement sélectif .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de AT6 implique la connexion de ligands pour la protéine de von Hippel-Lindau et la BRD4. Le processus comprend généralement les étapes suivantes :
Synthèse de ligand : Les ligands pour la protéine de von Hippel-Lindau et la BRD4 sont synthétisés séparément.
Réaction de couplage : Ces ligands sont ensuite couplés à l'aide d'un agent de couplage approprié dans des conditions contrôlées pour former la molécule PROTAC
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des réacteurs automatisés pour assurer la cohérence et la pureté. Le processus comprendrait :
Synthèse par lots : De grands lots de ligands sont synthétisés et purifiés.
Couplage automatisé : Des systèmes automatisés sont utilisés pour coupler les ligands efficacement.
Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie pour garantir une pureté élevée
Analyse Des Réactions Chimiques
Types de réactions
AT6 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau des atomes de soufre de sa structure.
Réduction : Des réactions de réduction peuvent se produire au niveau des atomes d'azote de la molécule.
Substitution : Des réactions de substitution peuvent avoir lieu au niveau des cycles aromatiques
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les conditions des réactions de substitution impliquent souvent l'utilisation d'agents halogénants et de catalyseurs
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués d'this compound, qui peuvent être analysés plus en profondeur pour leur activité biologique .
Applications De Recherche Scientifique
AT6 a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les mécanismes de dégradation des protéines.
Biologie : Aide à comprendre le rôle de la BRD4 dans les processus cellulaires.
Médecine : Agent thérapeutique potentiel pour les maladies impliquant la BRD4, comme le cancer.
Industrie : Utilisé dans le développement de nouvelles thérapies à base de PROTAC
Mécanisme d'action
This compound exerce ses effets en recrutant la BRD4 dans une ligase E3 ubiquitine, ce qui conduit à l'ubiquitination et à la dégradation subséquente de la BRD4. Ce processus implique la formation d'un complexe ternaire entre this compound, la BRD4 et la ligase E3, ce qui facilite la dégradation sélective de la BRD4 .
Mécanisme D'action
AT6 exerts its effects by recruiting BRD4 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4. This process involves the formation of a ternary complex between this compound, BRD4, and the E3 ligase, which facilitates the selective degradation of BRD4 .
Comparaison Avec Des Composés Similaires
Composés similaires
PROTAC AT1 : Un analogue d'AT6 avec des propriétés de dégradation de la BRD4 similaires.
ARV-825 : Un autre PROTAC ciblant la BRD4 avec une structure de ligand différente.
dBET1 : Un PROTAC qui cible également la BRD4, mais avec un mécanisme d'action différent .
Unicité
This compound est unique en raison de sa haute sélectivité et de son efficacité dans la dégradation de la BRD4, ce qui en fait un outil précieux à la fois en recherche et dans les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(2S,4R)-1-[(2R)-2-acetamido-3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H58ClN9O7S3/c1-27-29(3)68-47-40(27)41(33-12-14-35(49)15-13-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-16-17-64-18-19-65-20-21-67-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-8-10-34(11-9-32)42-28(2)52-26-66-42/h8-15,26,36-38,43,60H,16-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEIHPCVOJGWHG-TZPPCSJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H58ClN9O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1004.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098836-50-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2098836-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067903.png)
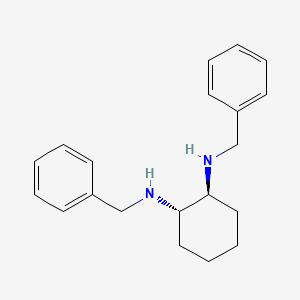
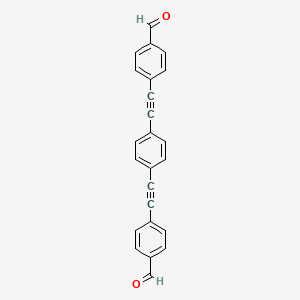
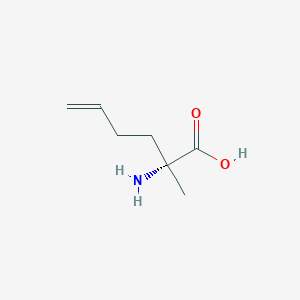
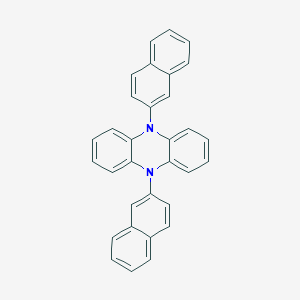
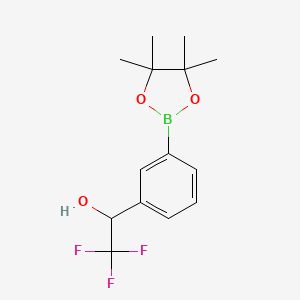
![Carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester (9CI)](/img/structure/B3067962.png)
